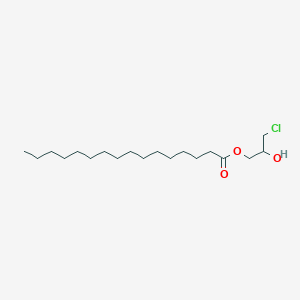

3-氯-1,2-丙二醇 1-棕榈酸酯

描述

3-Chloro-1,2-propanediol 1-Palmitate, also known as Palmitic acid, 3-chloro-2-hydroxypropyl ester, is a chemical compound with the molecular formula C19H37ClO3 . It is a colorless to pale yellow hygroscopic liquid . It is used as a rodent chemosterilant (restricted use pesticide in US), solvent, antifreeze agent for dynamite, and chemical intermediate for dyes and other organic chemicals .

Synthesis Analysis

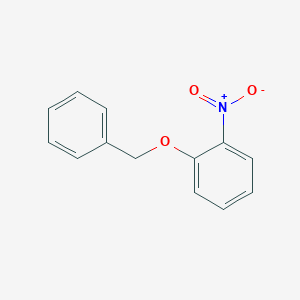

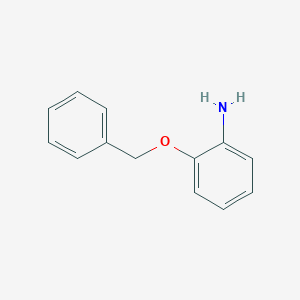

The compound is prepared through the Williamson ether synthesis which involves an SN2 mechanism between the sodium phenoxide salt derived from guaiacol (2-methoxyphenol) and 3-chloro-1,2-propanediol .Molecular Structure Analysis

The molecular structure of 3-Chloro-1,2-propanediol 1-Palmitate is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

3-Chloro-1,2-propanediol undergoes enantioselective transformation to ®-3-chloro-1,2-propanediol by the cell extract of Corynebacterium sp. strain N-1074 . It is a contaminant found in food in free (diol) form as well as in an esterified (with fatty acids) form .Physical And Chemical Properties Analysis

3-Chloro-1,2-propanediol 1-Palmitate is a colorless to pale yellow hygroscopic liquid which is denser than water . It has a sweetish taste and is soluble in water, alcohol, and diethyl ether .科学研究应用

Organic Synthesis

3-Chloro-1,2-propanediol is an important building block in organic synthesis . It has been used in the synthesis of linezolid, a 1,3-oxazolidinone used against antibiotic-resistant gram-positive bacteria .

Molecularly Imprinted Composite Solid-Phase Extraction Materials

A novel molecularly imprinted material based on silica microparticles was synthesized by surface polymerization with 3-chloro-1,2-propandiol (3-MCPD) as a template molecule . This material has been used in solid-phase extraction (SPE) to selectively enrich and determine 3-MCPD in soy sauce samples .

Food and Ingredient Analysis

3-chloro-1,2-propanediol (3-MCPD) is found in a wide range of foods and food ingredients . It is determined using gas chromatography with mass spectrometric detection and incorporating the use of a deuterated internal standard .

Thermophysical Property Data Collection

3-chloro-1,2-propanediol is included in a collection of critically evaluated thermodynamic property data for pure compounds . These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Contaminant Analysis

3-Chloro-1,2-propandiol (3-MCPD) belongs to a group of chemicals named chloropropanols, which are generated in acid-hydrolyzed vegetable protein (acid-HVP) by the reaction of hydrochloric acid with residual vegetable fat . It is a major contaminant of acid-HVP, a frequently used ingredient in savory foods .

Genotoxic Carcinogen Research

3-MCPD has been reported to have a post-testicular antifertility effect in male rats and has been shown to be mutagenic in bacterial assays . Therefore, this material has been classified as a genotoxic carcinogen by the European Commission’s Scientific Committee on Food in 1995 .

作用机制

Target of Action

3-Chloro-1,2-propanediol 1-Palmitate, also known as rac 1-Palmitoyl-3-chloropropanediol, is a type of 3-Chloropropanediols (3-MCPD) It’s known that 3-mcpd esters could release free 3-mcpd upon hydrolytic cleavage . This free 3-MCPD is toxicologically significant and has shown carcinogenic potential in rodent models .

Mode of Action

It’s known that 3-mcpd-1-monoesters are likely to be hydrolysed in the human intestine, thereby increasing the burden with free 3-mcpd . In contrast, intestinal cells seem to have the capacity to metabolise 3-MCPD diesters, thereby detoxifying the 3-MCPD moiety .

Biochemical Pathways

The hydrolysis of 3-mcpd esters and the subsequent release of free 3-mcpd in the human intestine suggest that it may influence metabolic pathways related to detoxification and carcinogenesis .

Result of Action

The release of free 3-mcpd upon hydrolysis of 3-mcpd esters is known to be toxicologically significant . This suggests that the compound may have potential health risks, including carcinogenic effects.

Action Environment

The hydrolysis of 3-mcpd esters in the human intestine suggests that physiological conditions such as ph and enzymatic activity may influence the compound’s action .

安全和危害

未来方向

Recent concerns about potential health risks associated with 3-chloro-1,2-propanediol fatty acid esters (3-MCPD esters) and glycidyl fatty acid esters (GEs) in refined vegetable oils and fats have led to the development of various methods for quantitative determinations of these compounds . The key question for future research is to which degree these 3-MCPD fatty acid esters are hydrolyzed in the human gut .

属性

IUPAC Name |

(3-chloro-2-hydroxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,21H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBIHFLJUKBYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952848 | |

| Record name | 3-Chloro-2-hydroxypropyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1,2-propanediol 1-Palmitate | |

CAS RN |

30557-04-1 | |

| Record name | 3-Chloro-1,2-propanediol 1-palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30557-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1,2-propanediol 1-palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030557041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-hydroxypropyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL 1-PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F94G01857T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

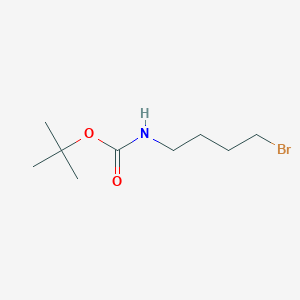

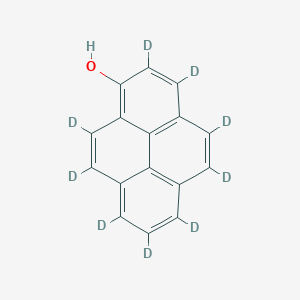

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B](/img/structure/B16608.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16610.png)

![Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B16630.png)

![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)